molecular formula C13H18N2O2 B11805014 1-(2-(2-Ethoxypyridin-3-yl)pyrrolidin-1-yl)ethanone

1-(2-(2-Ethoxypyridin-3-yl)pyrrolidin-1-yl)ethanone

Cat. No.: B11805014
M. Wt: 234.29 g/mol
InChI Key: DHJCQKZJKLOHGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 1-(2-(2-Ethoxypyridin-3-yl)pyrrolidin-1-yl)ethanone involves several steps. One common method includes the reaction of 2-ethoxypyridine with pyrrolidine in the presence of a suitable catalyst. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

1-(2-(2-Ethoxypyridin-3-yl)pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring.

Mechanism of Action

The mechanism of action of 1-(2-(2-Ethoxypyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The compound’s structure allows it to fit into binding sites on proteins, influencing their function and leading to various biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

1-[2-(2-ethoxypyridin-3-yl)pyrrolidin-1-yl]ethanone

InChI

InChI=1S/C13H18N2O2/c1-3-17-13-11(6-4-8-14-13)12-7-5-9-15(12)10(2)16/h4,6,8,12H,3,5,7,9H2,1-2H3

InChI Key

DHJCQKZJKLOHGK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC=N1)C2CCCN2C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.